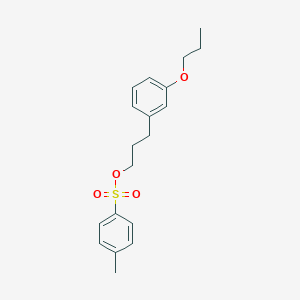

3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate

Description

3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate is a sulfonate ester featuring a propoxyphenyl group attached to a propyl chain linked to a 4-methylbenzenesulfonate (tosyl) moiety. The tosyl group is a common leaving group in organic reactions, and modifications to the propyl chain or aromatic substituents influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

3-(3-propoxyphenyl)propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4S/c1-3-13-22-18-8-4-6-17(15-18)7-5-14-23-24(20,21)19-11-9-16(2)10-12-19/h4,6,8-12,15H,3,5,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCVOKSCBQLBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

The propoxy group is introduced via nucleophilic substitution. A phenol derivative (e.g., 3-hydroxyphenylpropanol) reacts with propyl bromide in the presence of a base:

Reaction Scheme:

Conditions:

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether formation:

Reaction Scheme:

Conditions:

-

Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature, 2–4 hours

Tosylation of 3-(3-Propoxyphenyl)propan-1-ol

Standard Tosylation Protocol

The alcohol is converted to the tosylate ester using TsCl under basic conditions:

Reaction Scheme:

Conditions:

Large-Scale Optimization

For industrial applications, the reaction is streamlined using aqueous NaOH:

Conditions:

-

Base: Aqueous sodium hydroxide (NaOH)

-

Solvent: 1,2-Dichloroethane

-

Temperature: 25–30°C, 3 hours

-

Workup: Washing with 1% HCl and water, followed by recrystallization (isopropyl alcohol/hexane)

Comparative Analysis of Methods

Critical Considerations

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions: 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding sulfonic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) can be employed.

Major Products Formed:

Oxidation: 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonic acid.

Reduction: 3-(3-Propoxyphenyl)propanol.

Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate has been investigated for its potential as a pharmaceutical agent. Its sulfonate structure is significant in drug development due to its ability to enhance solubility and bioavailability.

Antiviral Activity

Research indicates that compounds with similar structures have demonstrated antiviral properties against various viruses, including dengue virus (DENV). These compounds often exhibit low cytotoxicity while maintaining effective antiviral activity. For instance, analogs derived from imino sugars have shown promising results in inhibiting glycosidases, which are crucial for viral replication .

GPR40 Receptor Modulation

The compound may also serve as a GPR40 receptor modulator. GPR40 receptors are implicated in glucose metabolism and insulin secretion, making them targets for diabetes treatment. Compounds that act as agonists at these receptors can potentially improve glycemic control in diabetic patients .

Chemical Synthesis and Applications

The synthesis of sulfonate compounds like 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate is crucial for developing photoacid generators used in photolithography. These applications are particularly relevant in the semiconductor industry, where precise patterning is required for microchip fabrication .

Case Study 1: Antiviral Compound Development

A study focusing on the development of N-alkylated deoxynojirimycin derivatives highlighted the structural modifications that enhance antiviral activity against DENV. Compounds similar to 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate were evaluated for their efficacy and safety profiles, leading to the identification of several promising candidates with significant antiviral activity and low cytotoxicity .

Case Study 2: GPR40 Agonist Research

Research on fused cyclic compounds as GPR40 receptor modulators revealed that specific structural features significantly influence receptor binding affinity and biological activity. The findings suggest that modifications to the sulfonate structure could enhance the pharmacological profile of compounds targeting GPR40 receptors, potentially leading to new therapeutic options for metabolic disorders .

Table 1: Comparison of Antiviral Activity

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 0.5 | >500 | >1000 |

| Compound B | 6.5 | >500 | >76 |

| 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

Table 2: GPR40 Agonist Activity

| Compound Name | Binding Affinity (Ki) | Efficacy (%) | Toxicity Level |

|---|---|---|---|

| Compound X | Low nanomolar | High | Low |

| Compound Y | Moderate nanomolar | Moderate | Moderate |

| 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate | TBD | TBD | TBD |

Note: Further research is needed to establish definitive values for this compound.

Mechanism of Action

The mechanism by which 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations on the Propyl Chain

(a) γ-Butyrolactone Derivatives

- 3-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)propyl 4-methylbenzenesulfonate (8a): Structure: Contains a γ-butyrolactone ring fused to the propyl chain. Synthesis: Prepared via tosylation of 3,3-diethyl-5-(3-hydroxypropyl)dihydrofuran-2(3H)-one with p-toluenesulfonyl chloride (57% yield) .

4-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)butyl 4-methylbenzenesulfonate (8b) :

(b) Photoreactive and Sulfonyl Derivatives

3-(3-Methyl-3H-diazirin-3-yl)propyl 4-methylbenzenesulfonate :

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (CAS 263400-88-0) :

Substituent Variations on the Aromatic Ring

(a) Tosylate Derivatives with Extended Aromatic Systems

- 3-((3aS,7aS,E)-5-Oxo-3-(4-(triisopropylsilyl)but-3-yn-2-ylidene)-3,3a,4,5-tetrahydrobenzofuran-7a(2H)-yl)propyl 4-methylbenzenesulfonate (3oa) :

(b) Pharmaceutical Derivatives

Pitolisant (trans-N-Ethyl-3-fluoro-3-[...]-4-methylbenzenesulfonate) :

- THK-5351 Precursor: Structure: Quinoline-pyridinyl ether with tetrahydro-2H-pyran and tosyl groups. Application: PET imaging agent for neurodegenerative diseases .

Bis-Sulfonate and Carbamate Derivatives

- Propane-1,3-diyl bis(4-methylbenzenesulfonate) (CAS 5469-66-9): Structure: Two tosyl groups on a propane-1,3-diyl chain. Reactivity: Higher electrophilicity due to dual leaving groups; used in crosslinking reactions . Comparison: More reactive than monosubstituted analogues like 3-(3-propoxyphenyl)propyl tosylate .

tert-Butyl N-[3-(Tosyloxy)propyl]carbamate (CAS 80909-96-2) :

Data Tables

Table 1. Key Structural Analogues and Properties

Research Findings and Trends

- Synthetic Yields : Substituent bulkiness (e.g., γ-butyrolactone in 8a vs. 8b) significantly impacts yields, with propyl chains favoring higher efficiency .

- Pharmacological Potential: Tosylate derivatives with aromatic or heterocyclic groups (e.g., pitolisant, THK-5351) show promise in neuroscience and oncology .

- Material Science : Bis-sulfonates and hybrids (e.g., 3-(trimethoxysilyl)propyl methacrylate–POSS) demonstrate utility in bone tissue engineering scaffolds .

Biological Activity

3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate features a sulfonate group attached to a propyl chain, which is further substituted with a propoxyphenyl group. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its interaction with various cellular pathways. The following mechanisms have been proposed:

- Antiviral Activity : Similar compounds have shown antiviral properties against viruses such as Dengue and bovine viral diarrhea virus (BVDV). These effects are often mediated through the inhibition of glucosidases, leading to altered glycoprotein structures and reduced viral replication .

- Anti-inflammatory Effects : Compounds with similar sulfonate structures have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways in cellular models .

- Cellular Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis, potentially through interactions with specific receptors or enzymes involved in these processes .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl and propyl groups significantly impact the biological activity of sulfonate compounds. For instance:

- Substituents on the Phenyl Ring : Variations in the position and type of substituents on the phenyl ring can enhance or diminish activity. For example, electron-donating groups generally increase potency by stabilizing the active conformation of the molecule .

- Chain Length Variations : Alterations in the length of the propyl chain also affect solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate.

- Antiviral Screening : In a study evaluating various analogs for antiviral activity against DENV, compounds structurally similar to 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate exhibited promising results with EC50 values in the nanomolar range, indicating effective inhibition at low concentrations .

- In Vivo Toxicity Assessment : A toxicity study conducted on analogs showed that certain derivatives were well tolerated in animal models at doses up to 200 mg/kg, suggesting a favorable safety profile for further development .

Data Summary

The following table summarizes key findings related to the biological activity of 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate and its analogs:

| Compound | Activity Type | EC50 (µM) | Toxicity (CC50) | Notes |

|---|---|---|---|---|

| 3-(3-Propoxyphenyl)propyl 4-methylbenzenesulfonate | Antiviral | <0.5 | >500 | Potential for further development |

| Analog A | Antiviral | 0.3 | >500 | High potency |

| Analog B | Anti-inflammatory | 1.0 | >300 | Moderate potency |

Q & A

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 84% vs. 93%)?

- Methodological Answer : Replicate protocols with controlled variables: (1) anhydrous conditions (argon vs. nitrogen), (2) base stoichiometry (1.2–1.5 equiv), (3) chromatography gradients. Use design-of-experiment (DoE) software to identify critical factors (e.g., reaction time, temperature). Publish negative results to clarify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.